Ammonium ferric citrate

説明

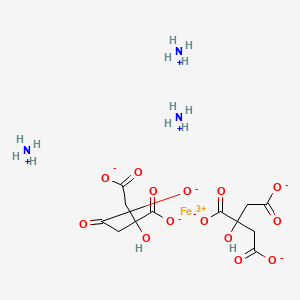

Structure

3D Structure of Parent

特性

IUPAC Name |

triazanium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O7.Fe.3H3N/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;3*1H3/q;;+3;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCITVHFNWJIDNA-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+].[Fe+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22FeN3O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive., Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline] | |

| Record name | FERRIC AMMONIUM CITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3462 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferric ammonium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.8 at 68 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.8 at 20 °C/4 °C (solid) | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | FERRIC AMMONIUM CITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3462 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |

| Record name | FERRIC AMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

1185-57-5, 7050-19-3 | |

| Record name | FERRIC AMMONIUM CITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3462 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium iron(3+) salt (1:?:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium iron salt (1:?:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium iron(III) citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citric acid, ammonium iron salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC AMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ammonium Ferric Citrate: A Technical Guide to Synthesis and Structural Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) ferric citrate (B86180), a complex salt of iron, ammonia (B1221849), and citric acid, is a compound of significant interest across various scientific disciplines, including pharmaceuticals, food science, and materials science.[1] It exists in two primary forms: a brown variety and a green variety, which differ in their composition of iron, ammonia, and citric acid.[2] The brown form typically contains a higher percentage of iron (16.5-18.5%) compared to the green form (14.5-16.0%).[2] A key characteristic of ammonium ferric citrate is its high solubility in water, a property that distinguishes it from the sparingly soluble ferric citrate.[1] This technical guide provides an in-depth overview of the synthesis and structural analysis of this compound, offering detailed experimental protocols and a summary of key analytical findings.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of ferric hydroxide (B78521) with citric acid and subsequent neutralization with ammonia.[2] Another common approach utilizes the reaction of an iron salt with citric acid, followed by the addition of ammonia. The choice of reactants and reaction conditions can influence the composition and properties of the final product.

Experimental Protocols for Synthesis

Herein are detailed protocols for the synthesis of this compound, compiled from various sources.

Protocol 1: Synthesis from Ferric Hydroxide

This method involves the initial preparation of ferric hydroxide, which is then reacted with citric acid and ammonia.

-

Materials: Ferric chloride (FeCl₃) or ferric sulfate (B86663) (Fe₂(SO₄)₃), ammonium hydroxide (NH₄OH), citric acid (C₆H₈O₇), distilled water.

-

Procedure:

-

Prepare ferric hydroxide by reacting a solution of ferric chloride or ferric sulfate with ammonium hydroxide.

-

Thoroughly wash the precipitated ferric hydroxide with hot water to remove any soluble impurities.

-

Dissolve a specific amount of citric acid in water (e.g., 14 g in 100 mL of water) and heat the solution to 95°C.

-

Add the freshly prepared ferric hydroxide to the hot citric acid solution and stir for 1 hour.

-

Cool the resulting solution to 50°C and add an appropriate amount of aqueous ammonia.

-

Allow the solution to cool to room temperature.

-

Evaporate the supernatant to a paste-like consistency.

-

Dry the paste at a temperature between 60-80°C to obtain the final this compound product. A yield of 91% has been reported for this method.

-

Protocol 2: Synthesis from Iron Powder

This protocol utilizes iron powder as the starting material, which is first converted to ferrous citrate and then oxidized to ferric ammonium citrate.

-

Materials: Iron powder, citric acid, hydrogen peroxide (H₂O₂), ammonia (NH₃), distilled water.

-

Procedure:

-

Dissolve a specific weight of citric acid in water (e.g., 280g in 500mL) and heat to approximately 60°C.[3]

-

While stirring, add iron powder to the citric acid solution and slowly increase the temperature to 80°C.[3]

-

Maintain the reaction at 80°C for 3-6 hours to facilitate the formation of ferrous citrate.[4]

-

Cool the reaction mixture to 40°C and add hydrogen peroxide to oxidize the ferrous ions to ferric ions.[3]

-

Neutralize the solution with ammonia to a pH of 7 or slightly above.[3]

-

Filter the solution to remove any impurities.[3]

-

Concentrate the filtrate to a paste.[3]

-

Dry the paste in an oven at a temperature not exceeding 80°C to yield this compound.[3]

-

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Structural Analysis

The complex and somewhat variable nature of this compound necessitates a multi-faceted approach to its structural analysis. Various analytical techniques are employed to elucidate its composition, crystal structure, and functional groups.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Studies have shown that the major component of both brown and green this compound is a trinuclear ferric citrate complex, specifically [Fe₃(cit)₄H]⁶⁻.[5]

-

Experimental Protocol:

-

Single crystals of a suitable salt of the this compound complex are grown.

-

A selected crystal is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern of the X-rays is collected on a detector.

-

The diffraction data is processed to determine the electron density map and, subsequently, the atomic positions within the crystal lattice.

-

-

Key Findings:

-

The structure consists of a trinuclear iron core bridged by alkoxide oxygen atoms from the citrate ligands.[5]

-

The Fe-Fe distances within the dinuclear subunit of the complex are approximately 3.122 Å.[5]

-

The distances between the third iron atom and the other two are approximately 3.528 Å and 3.455 Å.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound provides information about the coordination of the citrate and ammonium ions to the ferric ion.

-

Experimental Protocol:

-

A small amount of the this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Alternatively, the sample can be analyzed as a mull with Nujol or using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is placed in the FTIR spectrometer.

-

An infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Key Findings:

-

The spectrum typically shows a broad absorption band in the region of 3500-3000 cm⁻¹, corresponding to the O-H stretching vibrations of water and the N-H stretching of the ammonium ion.

-

Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻) are observed, indicating their coordination to the iron center.

-

The absence of the characteristic carbonyl (C=O) peak of free citric acid confirms the deprotonation of the carboxylic acid groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed for the quantitative analysis of this compound, particularly for determining the iron content. The technique is based on the absorption of ultraviolet or visible light by the complex in solution.

-

Experimental Protocol:

-

A standard solution of this compound with a known concentration is prepared.

-

A series of dilutions are made to create a calibration curve.

-

The absorbance of the standard solutions and the sample solution is measured at the wavelength of maximum absorbance (λmax).

-

The concentration of iron in the sample is determined by comparing its absorbance to the calibration curve.

-

-

Key Findings:

-

The UV-Vis spectrum of this compound in an aqueous solution typically exhibits a broad absorption band in the UV region.

-

The absorbance is directly proportional to the concentration of the ferric citrate complex, following the Beer-Lambert law.

-

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide information about the thermal stability and decomposition of this compound.

-

Experimental Protocol (TGA):

-

A small, accurately weighed sample of this compound is placed in a TGA instrument.

-

The sample is heated at a constant rate (e.g., 20°C/min) in a controlled atmosphere (e.g., nitrogen).[6]

-

The change in mass of the sample is recorded as a function of temperature.

-

-

Key Findings:

-

The decomposition of this compound is a multi-step process.[7]

-

An initial weight loss is typically observed due to the loss of water of hydration. For (NH₄)₅Fe(C₆H₄O₇)₂·2H₂O, a weight loss of 13.2% is observed between 32.9 – 144.8 °C, corresponding to the removal of two water molecules.[7]

-

Further decomposition at higher temperatures involves the loss of ammonia and the breakdown of the citrate ligand.[6]

-

Interrelation of Analytical Techniques

The following diagram illustrates how different analytical techniques contribute to the comprehensive structural analysis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the composition and structural analysis of this compound.

Table 1: Composition of Brown and Green this compound

| Component | Brown Form | Green Form |

| Iron (Fe) | 16.5% - 18.5% | 14.5% - 16.0% |

| Ammonia (NH₃) | ~9% | ~7.5% |

| Citric Acid | ~65% | ~75% |

| Data sourced from PubChem and ChemicalBook.[2] |

Table 2: Selected Crystallographic Data for the [Fe₃(cit)₄H]⁶⁻ Complex

| Parameter | Value (Å) |

| Fe-Fe distance (dinuclear subunit) | 3.122 |

| Fe-Fe distances (to third Fe) | 3.528, 3.455 |

| Data sourced from a study on the structure of ferric ammonium citrate.[5] |

Table 3: Thermal Decomposition Data for (NH₄)₅Fe(C₆H₄O₇)₂·2H₂O

| Temperature Range (°C) | Peak Decomposition Temp. (°C) | Mass Loss (%) | Associated Process |

| 32.9 - 144.8 | 69 | 13.2 | Dehydration (loss of 2 H₂O) |

| Data sourced from a study on the thermal decomposition of an ammonium iron citrate complex.[7] |

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and structural analysis of this compound. The detailed experimental protocols for synthesis offer practical guidance for researchers. The discussion of various analytical techniques, including X-ray crystallography, FTIR and UV-Vis spectroscopy, and thermal analysis, highlights the multifaceted approach required for a thorough characterization of this complex compound. The summarized quantitative data provides a valuable reference for scientists and professionals working with this compound in various applications, from pharmaceutical formulations to food additives. Further research can continue to explore the intricate structure-property relationships of this versatile iron complex.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. CN101704738B - Production method of this compound - Google Patents [patents.google.com]

- 5. This compound(1185-57-5) IR2 spectrum [chemicalbook.com]

- 6. libjournals.unca.edu [libjournals.unca.edu]

- 7. aensiweb.com [aensiweb.com]

A Technical Guide to the Physicochemical Properties of Ammonium Ferric Citrate for Material Science

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) ferric citrate (B86180), a complex salt of iron, ammonia, and citric acid, is a material of significant interest in various scientific and industrial fields.[1] Its unique properties make it a versatile precursor in the synthesis of advanced materials, particularly iron-based nanoparticles, and a valuable component in pharmaceutical formulations. This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of ammonium ferric citrate, detailed experimental protocols for its characterization, and its applications in material science.

Core Physicochemical Properties

This compound is not a single, strictly defined compound but rather a complex mixture whose exact composition can vary.[2][3][4] It is commonly available in two forms: a brown (reddish-brown or garnet-red) variety and a green variety.[2][3][4][5] The brown form generally has a higher iron content (16.5-18.5%) compared to the green form (14.5-16%).[3][4][5] Both forms are highly soluble in water, a property that distinguishes them from the poorly soluble ferric citrate, but are practically insoluble in alcohol.[3][6][7]

| Property | Brown Form | Green Form | References |

| Appearance | Yellowish-brown to red solid, granules, or powder | Deliquescent green solid, scales, or powder | [2][3][4][7] |

| Molecular Formula | Variable, approximately C₆H₁₁FeNO₇ | Variable, approximately C₆H₁₁FeNO₇ | [2][7] |

| Molecular Weight | Approximately 265.00 g/mol | Approximately 265.00 g/mol | [2][3][7] |

| Iron (Fe) Content | 16.5% - 18.5% | 14.5% - 16.0% | [3][4][5] |

| Ammonia (NH₃) Content | ~9% | ~7.5% | [3][4][5] |

| Hydrated Citric Acid Content | ~65% | ~75% | [3][4][5] |

| Solubility in Water | Very soluble (1200 g/L at 20 °C) | Very soluble | [5][6][8] |

| pH of Aqueous Solution | 5.0 - 8.0 | < 7.0 | [4][5] |

| Melting Point | Decomposes at >193 °C | Decomposes | [5] |

| Density | ~1.8 g/cm³ at 20 °C | Not specified | [3][9] |

Experimental Protocols for Characterization

The characterization of this compound and the materials derived from it involves a suite of analytical techniques to determine its structure, composition, and physical properties.

Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition profile of this compound.

-

Objective: To determine the temperature ranges of decomposition and the associated mass losses.

-

Methodology:

-

A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible.

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored as a function of temperature.

-

Decomposition of this compound typically shows a multi-step process, starting with dehydration at temperatures between 32.9 and 144.8 °C, followed by the decomposition of the organic citrate component at higher temperatures.[10] The final residue at high temperatures is typically iron oxide.

-

X-Ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline phases present in a material.

-

Objective: To determine the crystal structure of this compound or the resulting iron oxide nanoparticles after thermal decomposition.

-

Methodology:

-

A powdered sample is uniformly spread on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle.

-

The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline material.[11] This pattern can be compared to standard diffraction databases to identify the phases present. For iron oxide nanoparticles synthesized from this compound, XRD can confirm the formation of phases like magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃).[12]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Objective: To confirm the presence of citrate and ammonium groups and to study the binding of citrate to the iron center.

-

Methodology:

-

A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is irradiated with a broad range of infrared light.

-

The absorbance of light at different wavenumbers is measured, resulting in an FTIR spectrum.

-

Characteristic peaks in the spectrum correspond to the vibrational modes of specific functional groups, allowing for the identification of the citrate ligand and its coordination to the iron.

-

Material Science Applications: Synthesis of Iron Oxide Nanoparticles

This compound is a widely used precursor for the synthesis of iron oxide nanoparticles (IONPs) due to the citrate ion acting as a capping agent, which helps control the size and stability of the nanoparticles.[11]

Hydrothermal Synthesis of Iron Oxide Nanoparticles

A common method for producing IONPs from this compound is the hydrothermal method.

-

Objective: To synthesize crystalline iron oxide nanoparticles with controlled size.

-

Methodology:

-

An aqueous solution of this compound is prepared.

-

The solution is sealed in a Teflon-lined autoclave.

-

The autoclave is heated to a specific temperature (e.g., 120-200 °C) for a defined period.

-

During the hydrothermal treatment, the this compound decomposes, and iron oxide nanoparticles nucleate and grow.

-

After cooling, the resulting nanoparticles are collected by centrifugation or magnetic separation, washed, and dried.

-

The size and phase of the resulting nanoparticles (typically magnetite or maghemite) can be controlled by adjusting the reaction temperature, time, and precursor concentration.[12]

-

Visualizations

Logical Workflow for Nanoparticle Synthesis

Caption: A simplified workflow for the synthesis of iron oxide nanoparticles from this compound.

Characterization Pathway

Caption: A logical flow for the characterization of iron oxide nanoparticles.

References

- 1. fao.org [fao.org]

- 2. wbcil.com [wbcil.com]

- 3. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1185-57-5 [chemicalbook.com]

- 5. This compound CAS#: 1185-57-5 [m.chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. You are being redirected... [bio-world.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. aensiweb.com [aensiweb.com]

- 11. Ferric Ammonium Citrate|High-Purity Reagent [benchchem.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Properties of Brown and Green Ammonium Ferric Citrate for Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) ferric citrate (B86180) (AFC) is a complex salt of iron, ammonia (B1221849), and citric acid that exists in two primary forms: brown and green. While both are utilized in various applications, including as iron supplements in pharmaceuticals and as a light-sensitive agent in cyanotype photography, their distinct chemical compositions lead to differences in their physicochemical properties, including their spectral characteristics. This in-depth technical guide provides a comparative analysis of brown and green ammonium ferric citrate, focusing on their chemical composition and proposing a detailed experimental protocol for the determination and comparison of their spectral properties.

Comparative Chemical Composition

The fundamental differences between brown and green this compound lie in the relative proportions of their main constituents: iron (Fe), ammonia (NH₃), and citric acid. These compositional variations are a direct result of the stoichiometry of the reactants used during their synthesis. The brown form is generally characterized by a higher iron content and a lower citric acid content compared to the green form. A summary of the typical compositions is presented in Table 1.

Table 1: Comparative Composition of Brown and Green this compound

| Constituent | Brown this compound | Green this compound |

| Iron (Fe) Content | 16.5% - 18.5%[1] | 14.5% - 16.0%[1] |

| Ammonia (NH₃) Content | Approximately 9%[1] | Approximately 7.5%[1] |

| Citric Acid Content | Approximately 65%[1] | Approximately 75%[1] |

| Appearance | Reddish-brown or garnet-red scales/granules or a brownish-yellowish powder[2] | Thin, transparent green scales, granules, or powder[2] |

| Solubility | Very soluble in water; insoluble in ethanol[2] | Very soluble in water; insoluble in ethanol[2] |

| Light Sensitivity | Reduced to the ferrous salt by light[3] | More readily reduced to the ferrous salt by light compared to the brown form[4] |

Spectral Properties: A Review of the Literature

While the distinct colors of brown and green this compound suggest differences in their visible light absorption, specific quantitative spectral data, such as absorption maxima (λmax) and molar absorptivity (ε), are not extensively reported in publicly available literature for these two specific forms under standardized conditions.

Studies on the UV-Vis spectroscopy of iron(III)-citrate complexes reveal that their spectral properties are highly sensitive to the pH of the solution and the molar ratio of citrate to iron. The absorption spectra of iron(III)-citrate solutions show isosbestic points that shift with varying pH, indicating the presence of different complex species in equilibrium. For instance, in acidic conditions (pH 2.12 to 3.73), an isosbestic point has been observed around 350 nm for iron(III)/citric acid complexes.

Given the compositional differences between the brown and green forms, it is expected that their aqueous solutions will exhibit distinct spectral profiles. The higher iron-to-citrate ratio in the brown form may lead to the formation of different dominant iron-citrate complex species compared to the green form at the same concentration and pH, which would be reflected in their respective UV-Vis spectra.

Proposed Experimental Protocol for Comparative Spectral Analysis

To provide a definitive comparison of the spectral properties of brown and green this compound, the following detailed experimental protocol is proposed. This protocol is designed to ensure accurate and reproducible results for researchers in a laboratory setting.

Materials and Equipment

-

Brown this compound (Reagent Grade)

-

Green this compound (Reagent Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Volumetric flasks (Class A, various sizes)

-

Pipettes (Class A, various sizes)

-

Analytical balance (± 0.0001 g)

-

pH meter

-

UV-Vis Spectrophotometer (double beam)

-

Quartz cuvettes (1 cm path length)

Preparation of Stock Solutions

-

Brown AFC Stock Solution (e.g., 1 mg/mL): Accurately weigh 100.0 mg of brown this compound and transfer it to a 100 mL volumetric flask. Dissolve the solid in approximately 80 mL of deionized water. Once fully dissolved, dilute to the mark with deionized water and mix thoroughly.

-

Green AFC Stock Solution (e.g., 1 mg/mL): Repeat the same procedure as for the brown form, using 100.0 mg of green this compound.

Preparation of Working Standard Solutions

Prepare a series of working standard solutions for each form (brown and green) by serial dilution of the stock solutions. A recommended concentration range for initial analysis would be from 10 µg/mL to 100 µg/mL.

UV-Vis Spectrophotometric Analysis

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time. Set the wavelength range for scanning from 200 nm to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with deionized water to serve as the blank. Place the cuvette in the reference beam path of the spectrophotometer and run a baseline correction.

-

Spectral Scans:

-

Rinse a sample cuvette with one of the working standard solutions of brown this compound and then fill it.

-

Place the sample cuvette in the sample beam path and record the absorption spectrum from 200 nm to 800 nm.

-

Repeat this procedure for all prepared working standard solutions of both brown and green this compound.

-

-

Determination of Absorption Maxima (λmax): Analyze the recorded spectra to identify the wavelength(s) of maximum absorbance for both the brown and green forms.

-

Quantitative Analysis at λmax: Set the spectrophotometer to measure the absorbance at the determined λmax for each form. Measure the absorbance of all working standard solutions for both brown and green AFC at their respective λmax.

Data Analysis

-

Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the molar concentration, calculate the molar absorptivity for both brown and green this compound at their respective λmax. The molar concentration can be calculated from the mass concentration and the approximate molecular weight (which can be estimated based on the chemical composition).

-

Comparative Analysis: Compare the λmax values and molar absorptivity of the brown and green forms.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the proposed experimental workflow for the comparative spectral analysis of brown and green this compound.

Caption: Experimental workflow for the comparative spectral analysis of brown and green this compound.

Signaling Pathways and Logical Relationships in Drug Development

In the context of drug development, particularly for iron supplement formulations, understanding the properties of the iron source is critical. The choice between brown and green this compound can impact formulation stability, bioavailability, and patient compliance. The following diagram illustrates a simplified logical relationship concerning the selection of AFC in drug development.

Caption: Logical relationships in selecting AFC for iron supplement drug development.

Conclusion

References

The Core Mechanism of Ammonium Ferric Citrate as an Iron Donor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) ferric citrate (B86180), a complex salt of iron, ammonia, and citric acid, is a widely utilized iron supplement for the treatment and prevention of iron-deficiency anemia.[1][2] Its efficacy stems from the unique role of the citrate ligand, which enhances the solubility and bioavailability of ferric iron.[3][4] This technical guide delineates the mechanism of action of ammonium ferric citrate as an iron donor, covering its dissolution and speciation in the gastrointestinal tract, the critical step of ferric to ferrous iron reduction, and the subsequent cellular uptake and metabolic pathways. Detailed experimental protocols and quantitative data from key studies are presented to provide a comprehensive resource for researchers and professionals in drug development.

Physicochemical Properties and Dissolution

This compound is a water-soluble coordination complex.[4][5][6] This high solubility is a key advantage over other ferric iron salts, which are often poorly soluble.[4] The citrate ion acts as a chelating agent, forming a stable, soluble complex with ferric iron (Fe³⁺), which prevents its precipitation in the gastrointestinal tract.[3][4]

Upon oral administration, this compound dissolves in the stomach, releasing the ferric citrate complex.[3][7] The stability of this complex is pH-dependent, and it remains soluble in the acidic environment of the stomach and the more neutral pH of the small intestine, where iron absorption primarily occurs.[8]

The Crucial Role of Ferric Iron Reduction

The primary mechanism for intestinal iron absorption involves the uptake of ferrous iron (Fe²⁺) by the divalent metal transporter 1 (DMT1) on the apical surface of enterocytes.[9] Therefore, the ferric iron (Fe³⁺) released from the this compound complex must be reduced to its ferrous form.[8][10][11] This reduction is a critical and often rate-limiting step in the absorption of non-heme iron.

Several factors in the gastrointestinal lumen can facilitate this reduction, including:

-

Ascorbic acid (Vitamin C): A potent reducing agent that enhances the reduction of Fe³⁺ to Fe²⁺.[10]

-

Duodenal cytochrome b (Dcytb): A ferrireductase enzyme located on the apical membrane of enterocytes that plays a crucial role in this reduction.[10]

Cellular Uptake and Intracellular Trafficking

Once reduced to Fe²⁺, the iron is transported across the apical membrane of the enterocyte by DMT1. Studies on human hepatoma cells (HuH7) have shown that the uptake of iron from ferric citrate is a saturable process, suggesting carrier-mediated transport.[10][11][12]

The uptake of iron from ferric citrate has been shown to be inhibited by ferricyanide (B76249) and ferrous iron chelators, further supporting the necessity of a reduction step prior to transport.[10][11][12] Conversely, substances like ferrocyanide and ascorbate (B8700270) stimulate iron uptake.[10][11]

The following diagram illustrates the proposed mechanism of cellular iron uptake from this compound:

Caption: Proposed mechanism of iron uptake from this compound.

Once inside the enterocyte, iron can be:

-

Stored: Bound to ferritin, the primary intracellular iron storage protein.

-

Transported: Exported from the basolateral membrane into the bloodstream via the iron transporter ferroportin.

The iron exported by ferroportin is re-oxidized to Fe³⁺ by hephaestin and then binds to transferrin for transport throughout the body to sites of utilization, such as the bone marrow for hemoglobin synthesis.[3]

Quantitative Data on Bioavailability and Uptake

The bioavailability of iron from this compound has been a subject of study, often in comparison to other iron compounds.

| Iron Compound | Relative Bioavailability (%) (Compared to Ferrous Sulfate) | Mean Fractional Iron Absorption (%) | Study Population | Reference |

| Ferric Ammonium Citrate | 83 | 5.8 | 8-24-month-old Thai children | [13] |

| Ferrous Sulfate (B86663) + NaFeEDTA | 145 | 10.3 | 8-24-month-old Thai children | [13] |

| Ferric Ammonium Citrate | 23 | 2.4 | Not specified | [14] |

| Ferrous Sulfate | 100 | 10.4 | Not specified | [14] |

Studies using human hepatoma cells (HuH7) have provided insights into the kinetics of iron uptake from ferric citrate:

| Parameter | Value | Cell Line | Reference |

| Maximum Iron Uptake Rate (Vmax) | 1.95 ± 0.43 pmol ⋅ mg protein⁻¹ ⋅ min⁻¹ | HuH7 | [10][11][12] |

| Apparent Michaelis Constant (Km) | 1.1 ± 0.1 μM | HuH7 | [10][11][12] |

| Maximum Citrate Binding | 118 ± 17 pmol citrate/mg protein | HuH7 | [10][11][12] |

| Dissociation Constant for Citrate Binding (Kd) | 21 ± 2 μM | HuH7 | [10][11][12] |

Experimental Protocols

In Vitro Iron Uptake Studies using Caco-2 Cells

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with enterocyte-like characteristics, is a widely used in vitro model for studying iron absorption.[15][16]

Experimental Workflow:

Caption: Workflow for in vitro iron uptake studies using Caco-2 cells.

Methodology:

-

Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Differentiation: Cells are seeded onto permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.

-

Iron Uptake Assay:

-

The differentiated cell monolayers are washed with an uptake buffer (e.g., Hanks' Balanced Salt Solution).

-

This compound, often labeled with an iron isotope (e.g., ⁵⁹Fe) for easier detection, is added to the apical chamber. Test compounds such as ascorbic acid or iron chelators can be co-incubated.

-

Cells are incubated for a specific duration at 37°C.

-

Following incubation, the cells are washed extensively with a cold buffer, sometimes containing a chelator to remove surface-bound iron.

-

-

Analysis:

-

Cells are lysed, and the intracellular iron content is quantified using methods like atomic absorption spectroscopy or by measuring the radioactivity of the iron isotope.

-

Alternatively, the formation of intracellular ferritin, which correlates with iron uptake, can be measured by an enzyme-linked immunosorbent assay (ELISA).[16]

-

In Vivo Bioavailability Studies in Animal Models

Iron-deficient rat models are commonly used to assess the in vivo bioavailability of iron supplements.[15]

Experimental Workflow:

Caption: Workflow for in vivo iron bioavailability studies in rats.

Methodology:

-

Induction of Anemia: Weanling rats are fed an iron-deficient diet for several weeks to induce iron-deficiency anemia, which is confirmed by measuring hemoglobin levels.

-

Treatment: The anemic rats are divided into groups and administered different iron formulations (e.g., this compound, ferrous sulfate as a reference, and a control group) orally for a set period.

-

Evaluation: Blood samples are collected periodically to monitor the recovery from anemia. Key parameters measured include:

-

Hemoglobin concentration

-

Hematocrit

-

Serum iron levels

-

Total iron-binding capacity (TIBC)

-

Serum ferritin

-

-

Hemoglobin Regeneration Efficiency (HRE): This is a key parameter to evaluate the bioavailability of the iron supplement and is calculated using the following formula: HRE (%) = [(Hb_final - Hb_initial) x Body Weight (g) x 0.066] / Total Iron Intake (mg) x 100 Where Hb is the hemoglobin concentration in g/dL.

Signaling Pathways Influenced by this compound

Recent research has begun to explore the impact of iron supplementation, including with this compound, on cellular signaling pathways. One such pathway is the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is a master regulator of the antioxidant response.

A study on porcine oocytes suggested that high concentrations of ferric ammonium citrate can induce iron-dependent cell death (ferroptosis) by regulating the NRF2 pathway.[17] This involved the downregulation of NRF2 and its target genes, such as GPX4 and FTH1, which protect against lipid peroxidation.[17]

The following diagram depicts the proposed relationship between ferric ammonium citrate and the NRF2 pathway in this specific context:

Caption: Influence of high-concentration FAC on the NRF2 pathway.

It is important to note that this effect was observed at high concentrations and may not be representative of the physiological effects at therapeutic doses. Further research is needed to fully elucidate the impact of this compound on this and other signaling pathways.

Conclusion

The mechanism of action of this compound as an iron donor is a multi-step process that leverages the chelating properties of citrate to maintain iron solubility. The core of its action relies on the reduction of ferric to ferrous iron, followed by carrier-mediated transport into intestinal enterocytes. While generally considered a bioavailable source of iron, its relative efficacy can vary compared to other iron salts. The provided quantitative data and experimental protocols offer a framework for the continued investigation and development of iron supplementation strategies. Future research should further explore the intricate cellular and signaling responses to this widely used iron compound.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 3. ferric ammonium citrate | Dosing & Uses | medtigo [medtigo.com]

- 4. nbinno.com [nbinno.com]

- 5. wbcil.com [wbcil.com]

- 6. cphi-online.com [cphi-online.com]

- 7. What is the mechanism of Ferric ammonium citrate? [synapse.patsnap.com]

- 8. What is Ferric ammonium citrate used for? [synapse.patsnap.com]

- 9. journals.physiology.org [journals.physiology.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. [PDF] Mechanisms of ferric citrate uptake by human hepatoma cells. | Semantic Scholar [semanticscholar.org]

- 12. Mechanisms of ferric citrate uptake by human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Iron bioavailability in 8-24-month-old Thai children from a micronutrient-fortified quick-cooking rice containing ferric ammonium citrate or a mixture of ferrous sulphate and ferric sodium ethylenediaminetetraacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. In Vitro and In Vivo Evaluations of Mesoporous Iron Particles for Iron Bioavailability | MDPI [mdpi.com]

- 16. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model : WestminsterResearch [westminsterresearch.westminster.ac.uk]

- 17. Ferric ammonium citrate regulates iron death in mature porcine oocytes and their embryonic development in vitro through the NRF2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Quantum Dots Using Ammonium Ferric Citrate Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of quantum dots (QDs), particularly carbon quantum dots (CQDs) and graphene quantum dots (GQDs), utilizing ammonium (B1175870) ferric citrate (B86180) as a key precursor. This document details experimental methodologies, summarizes key quantitative data, and explores the applications of these nanomaterials in bioimaging and drug delivery.

Introduction to Quantum Dots from Ammonium Ferric Citrate

Quantum dots are semiconductor nanocrystals that exhibit quantum mechanical properties. Their size-dependent fluorescence makes them highly valuable for a range of applications, from medical imaging to electronics.[1][2] Ammonium citrate, particularly in its ferric form, serves as a versatile and cost-effective single precursor for both the carbon framework and nitrogen doping in the synthesis of carbon-based quantum dots.[3][4] The presence of iron can also influence the properties of the resulting QDs or be the target for sensing applications.[5][6]

Nitrogen-doping, facilitated by the ammonium component, is known to enhance the quantum yield (QY) and photoluminescence of carbon dots.[3][7] These N-doped QDs have demonstrated significant potential in bioimaging, sensing, and as drug delivery vehicles due to their biocompatibility, water solubility, and stable fluorescence.[8][9][10]

Synthesis Methodologies

The primary methods for synthesizing quantum dots from this compound are hydrothermal/solvothermal treatments and microwave-assisted synthesis. These "bottom-up" approaches involve the carbonization of the precursor under controlled conditions.

2.1. Hydrothermal Synthesis

Hydrothermal synthesis is a widely employed method that involves heating an aqueous solution of the precursor in a sealed container, typically a Teflon-lined autoclave.[9][11] This process allows for the controlled formation and self-assembly of QDs.

Experimental Protocol: Hydrothermal Synthesis of N-doped Carbon Dots [3][9]

-

Precursor Solution Preparation: Dissolve a specific amount of ammonium citrate in deionized water. For example, 0.4 grams of ammonium citrate can be dissolved in 20 ml of water.[12]

-

Hydrothermal Reaction: Transfer the precursor solution into a Teflon-lined stainless-steel autoclave.

-

Heating: Heat the autoclave to a temperature between 150°C and 220°C for a duration of 4 to 12 hours.[13] The specific temperature and time can be adjusted to tune the properties of the resulting QDs.[13]

-

Cooling and Purification: After the reaction, allow the autoclave to cool to room temperature. The resulting solution is often brownish-black.

-

Filtration: Centrifuge the solution to remove larger particles and aggregates.

-

Dialysis: Purify the supernatant by dialysis against deionized water for 24-48 hours using a dialysis bag with an appropriate molecular weight cut-off (e.g., 3000 Da) to remove unreacted precursors and small molecules.[14]

-

Final Product: The purified solution contains the N-doped carbon quantum dots, which can be stored for further characterization and use.

2.2. Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a rapid and energy-efficient alternative to conventional heating methods.[15] The direct interaction of microwaves with the precursor solution leads to a much faster reaction time, often in the order of minutes.[15][16]

Experimental Protocol: Microwave-Assisted Synthesis of N-doped Graphene Quantum Dots [15][17]

-

Precursor Preparation: Prepare a solution of ammonium citrate in a suitable solvent. For instance, dissolve ammonium citrate and L-cysteine (for N, S co-doping) in ultrapure water.[15]

-

Microwave Irradiation: Place the precursor solution in a domestic or laboratory microwave oven.

-

Heating: Irradiate the solution at a specific power (e.g., 750 W) for a short duration, typically 2 to 5 minutes.[15][18] The mixture will turn dark brown.[16]

-

Cooling and Purification: Allow the reaction mixture to cool down.

-

Centrifugation: Centrifuge the product to remove any large, unreacted particles.

-

Purification: The supernatant containing the N-GQDs can be further purified by dialysis or filtration.

Quantitative Data Summary

The properties of quantum dots synthesized from this compound can be tailored by adjusting the synthesis parameters. The following tables summarize key quantitative data from various studies.

| Precursor(s) | Synthesis Method | Average Size (nm) | Quantum Yield (QY) | Excitation Max (nm) | Emission Max (nm) | Reference |

| Ammonium Citrate | Hydrothermal | 6.3 | 40% | 340 | - | [19] |

| Ammonium Citrate | Pyrolysis | - | - | - | - | [8] |

| Ammonium Citrate | Carbonization | - | - | - | - | [4] |

| Sodium Citrate, Triethanolamine | Microwave | 5.6 | 8% | - | - | [17] |

| Ammonium Citrate, L-cysteine | Microwave | - | - | - | - | [15] |

| Citric Acid, Tris | Hydrothermal | 2.8 | 52% | - | - | [5] |

| Citric Acid, Phenylalanine | Hydrothermal | - | 65% | 350 | 413 | [20] |

Table 1: Synthesis Parameters and Optical Properties of Quantum Dots.

| Quantum Dot Type | Application | Target Analyte | Detection Limit | Reference |

| N-GQDs | Sensing | Ferric Ions (Fe³⁺) | 2.37 µmol L⁻¹ | [21] |

| CNQDs | Sensing | Iron | - | [19] |

| C-dots | Sensing | Chromium(VI) | 0.01 µmol L⁻¹ | [11] |

| C-QDs | Sensing | Ferric Ions (Fe³⁺) | - | [5] |

Table 2: Sensing Applications of Quantum Dots Synthesized from Citrate Precursors.

Visualization of Experimental Workflows and Pathways

4.1. Experimental Workflow: Hydrothermal Synthesis

The following diagram illustrates the typical workflow for the hydrothermal synthesis of quantum dots from an ammonium citrate precursor.

Caption: Workflow for Hydrothermal Synthesis of Quantum Dots.

4.2. Experimental Workflow: Microwave-Assisted Synthesis

This diagram outlines the rapid microwave-assisted synthesis process.

Caption: Workflow for Microwave-Assisted Synthesis of Quantum Dots.

4.3. Application in Bioimaging and Drug Delivery

Quantum dots synthesized from this compound are promising for biomedical applications due to their low toxicity and bright fluorescence.[8][22] They can be used as fluorescent probes for cellular imaging and for tracking drug delivery.[10][23][24] The surface of these QDs can be functionalized with targeting ligands (e.g., antibodies, peptides) to specifically bind to cancer cells, enhancing the efficacy of drug delivery and reducing side effects.[2][10][25]

The diagram below illustrates a generalized pathway for targeted drug delivery and bioimaging using functionalized quantum dots.

Caption: Targeted Drug Delivery and Bioimaging Pathway.

Conclusion

The use of this compound as a precursor for the synthesis of quantum dots presents a facile, green, and scalable approach to producing highly photoluminescent and biocompatible nanomaterials. The straightforward hydrothermal and rapid microwave-assisted methods allow for the tuning of QD properties for specific applications. With their excellent optical characteristics and potential for surface functionalization, these quantum dots are poised to make significant contributions to the fields of biomedical research and drug development, particularly in the areas of high-contrast bioimaging and targeted therapeutic delivery. Further research will likely focus on optimizing synthesis conditions to achieve even higher quantum yields and exploring more complex surface modifications for advanced theranostic applications.

References

- 1. Applications of Quantum Dots in Bioimaging and Bioassays [sigmaaldrich.com]

- 2. Designing multifunctional quantum dots for bioimaging, detection, and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrogen-doped, carbon-rich, highly photoluminescent carbon dots from ammonium citrate - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. Frontiers | Recent Advances on Graphene Quantum Dots for Bioimaging Applications [frontiersin.org]

- 5. Synthesis of highly photoluminescent carbon dots via citric acid and Tris for iron(III) ions sensors and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Carbon quantum dots in bioimaging and biomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. deepdyve.com [deepdyve.com]

- 10. Recent Breakthroughs in Using Quantum Dots for Cancer Imaging and Drug Delivery Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN103663412A - Preparation method of carbon quantum dots with adjustable fluorescence colors - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of Luminescent Graphene Quantum Dots with High Quantum Yield and Their Toxicity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. You Don’t Learn That in School: An Updated Practical Guide to Carbon Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. youtube.com [youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. scispace.com [scispace.com]

- 21. Graphene quantum dots: synthesis, characterization, and application in wastewater treatment: a review - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00372H [pubs.rsc.org]

- 22. Quantum dots in imaging, drug delivery and sensor applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Designing multifunctional quantum dots for bioimaging, detection, and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. jddtonline.info [jddtonline.info]

- 25. jptcp.com [jptcp.com]

The Multifaceted Role of Ammonium Ferric Citrate in Nanoparticle Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) ferric citrate (B86180), a complex salt of iron, ammonia, and citric acid, has emerged as a versatile and critical component in the burgeoning field of nanotechnology. Its unique properties make it an invaluable precursor, reducing agent, and stabilizer in the synthesis of various nanoparticles, particularly iron oxide nanoparticles, which are at the forefront of biomedical applications such as drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy. This technical guide delves into the core functionalities of ammonium ferric citrate in nanoparticle formation, providing detailed experimental protocols, quantitative data analysis, and visual representations of the underlying processes to empower researchers in their quest for advanced nanomaterials.

Core Functions of this compound in Nanoparticle Formation

This compound plays a tripartite role in the synthesis of nanoparticles, a functionality derived from its distinct chemical components: the ferric iron (Fe³⁺) ion, the citrate anion, and the ammonium ion.

-

Iron Precursor: The most prominent role of this compound is as a source of ferric ions (Fe³⁺) for the formation of iron-based nanoparticles, primarily iron oxides like magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). Its high water solubility ensures a homogenous distribution of the iron precursor in the reaction medium, facilitating controlled nucleation and growth of nanoparticles.[1]

-

Reducing Agent: The citrate component of the molecule can act as a mild reducing agent.[2] In certain synthesis conditions, particularly at elevated temperatures, the citrate can reduce Fe³⁺ to Fe²⁺, a crucial step in the formation of magnetite, which contains both ferrous and ferric iron. This dual role simplifies the synthesis process by eliminating the need for additional reducing agents.

-

Stabilizing and Capping Agent: The citrate anion is arguably the most critical component for controlling the size, stability, and surface functionality of the resulting nanoparticles.[1] During nanoparticle formation, citrate ions adsorb onto the growing crystal surfaces.[2] This surface capping prevents uncontrolled growth and agglomeration of the nanoparticles through electrostatic repulsion between the negatively charged carboxyl groups of the citrate.[2] This stabilization is vital for producing monodisperse nanoparticles with uniform properties. Furthermore, the carboxyl groups on the surface provide functional handles for subsequent conjugation of drugs, targeting ligands, or other biomolecules.

Experimental Protocols for Nanoparticle Synthesis

The versatility of this compound allows for its use in various nanoparticle synthesis methodologies. The two most common and effective methods are hydrothermal synthesis and co-precipitation.

Hydrothermal Synthesis of Iron Oxide Nanoparticles

This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. It is known for producing highly crystalline and monodisperse nanoparticles.

Protocol:

-

Precursor Solution Preparation: Dissolve a specific amount of this compound in deionized water to achieve the desired iron concentration. For instance, a 0.1 M solution can be prepared.

-

Additive Introduction (Optional): Depending on the desired nanoparticle characteristics, other reagents like urea (B33335) or polyethylene (B3416737) glycol (PEG) can be added to the precursor solution.[3][4] Urea, upon decomposition at high temperatures, provides a gradual release of hydroxide (B78521) ions, leading to a more controlled precipitation.[4] PEG can act as an additional capping agent.

-

Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature, typically between 180°C and 220°C, for a defined duration (e.g., 3 to 12 hours).[3][5]

-

Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Washing: Collect the black precipitate (iron oxide nanoparticles) using a strong magnet. Wash the nanoparticles multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Drying: Dry the nanoparticles in a vacuum oven at a low temperature (e.g., 60°C) for several hours.

Experimental Workflow for Hydrothermal Synthesis

Caption: Workflow for the hydrothermal synthesis of iron oxide nanoparticles.

Co-precipitation Synthesis of Magnetic Nanoparticles

Co-precipitation is a widely used, simple, and scalable method for synthesizing iron oxide nanoparticles. It involves the simultaneous precipitation of ferrous and ferric ions in a basic solution. While this compound primarily provides Fe³⁺, a ferrous salt is typically added to achieve the correct stoichiometry for magnetite.

Protocol:

-

Iron Salt Solution: Prepare an aqueous solution containing a 2:1 molar ratio of ferric to ferrous ions. This compound can be the source of ferric ions, while a salt like ferrous chloride (FeCl₂·4H₂O) or ferrous sulfate (B86663) (FeSO₄·7H₂O) can provide the ferrous ions.[6][7]

-

Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon to prevent the oxidation of ferrous ions.

-

Base Addition: While vigorously stirring the iron salt solution, rapidly add a base such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) to raise the pH to a value between 9 and 11.[8] This will induce the co-precipitation of the iron oxides.

-

Aging: Continue stirring the reaction mixture at a controlled temperature (e.g., 80°C) for 1-2 hours to allow for the crystallization and growth of the nanoparticles.[8]

-

Citrate Coating: After the initial precipitation, a solution of citric acid or sodium citrate can be added to the suspension and stirred for an additional 1-2 hours to ensure a stable citrate coating on the nanoparticle surface.[8]

-

Washing and Collection: Use a permanent magnet to separate the magnetic nanoparticles from the supernatant. Wash the particles repeatedly with deionized water until the supernatant is neutral.

-

Resuspension: Resuspend the citrate-coated magnetic nanoparticles in deionized water or a suitable buffer for storage and further applications.

Experimental Workflow for Co-precipitation Synthesis

Caption: Workflow for the co-precipitation synthesis of magnetic nanoparticles.

Quantitative Data on the Influence of Synthesis Parameters

The physicochemical properties of the synthesized nanoparticles are highly dependent on the reaction conditions. The following tables summarize the quantitative effects of key parameters.

| Parameter | Effect on Nanoparticle Size | Reference |

| Citrate to Iron Molar Ratio | Increasing the citrate to iron molar ratio generally leads to a decrease in the average nanoparticle size. | [9] |

| Reaction Temperature (Hydrothermal) | Increasing the reaction temperature often results in larger and more crystalline nanoparticles. However, some studies report a decrease in size with increased temperature due to faster nucleation rates. | [10][11] |

| Reaction Temperature (Co-precipitation) | Higher reaction temperatures during co-precipitation tend to produce larger nanoparticles. | [12] |

| pH of the Reaction Medium | The pH significantly influences the surface charge and stability of the nanoparticles. For iron oxides, a higher pH (e.g., 11-12) during hydrothermal synthesis can lead to smaller particle sizes. | [13] |

| Reaction Time | Longer reaction times generally promote crystal growth, leading to larger nanoparticles. | [4] |

| Parameter | Value | Resulting Nanoparticle Size | Synthesis Method | Reference |

| Citrate to Iron Molar Ratio | 0 | 10.5 nm | Co-precipitation | [9] |

| Increased Ratio | 4.4 nm | Co-precipitation | [9] | |

| Reaction Temperature | 45 °C | 10 nm | Microwave-assisted | [12] |

| 85 °C | 13.8 nm | Microwave-assisted | [12] | |

| 200 °C (3h) | 60 nm (core-shell) | Hydrothermal | [3] | |

| pH (Hydrothermal) | 9.06 | 53.53 nm | Hydrothermal | [13] |

| 12.75 | 9.49 nm | Hydrothermal | [13] |

Role in Drug Delivery and Biomedical Applications

The citrate-coated nanoparticles synthesized using this compound are particularly well-suited for drug delivery and other biomedical applications.

-

Drug Loading: The carboxyl groups on the citrate-coated surface can be used to conjugate drugs through covalent bonding (e.g., via EDC/NHS chemistry) or electrostatic interactions.

-

Biocompatibility: The citrate coating enhances the biocompatibility of the iron oxide core and improves its colloidal stability in physiological media, preventing aggregation in the bloodstream.

-

Targeted Delivery: The surface can be further functionalized with targeting ligands such as antibodies, peptides, or folic acid to achieve site-specific drug delivery to cancer cells or other diseased tissues.

-

Theranostics: These magnetic nanoparticles can be used for both therapy (drug delivery, hyperthermia) and diagnostics (MRI contrast enhancement), a concept known as theranostics. The iron oxide core provides the magnetic properties necessary for MRI visibility and magnetic targeting.

Logical Relationship in Nanoparticle Formation and Functionalization

Caption: Logical flow from precursor to a functional drug delivery vehicle.

Conclusion

This compound is a cornerstone material in the chemical synthesis of nanoparticles, offering a unique combination of functionalities as an iron precursor, a reducing agent, and a stabilizing agent. Its use in well-established methods like hydrothermal synthesis and co-precipitation allows for the production of highly crystalline, monodisperse, and surface-functionalized nanoparticles. The quantitative relationships between synthesis parameters and nanoparticle properties underscore the tunability of these systems for specific applications. For researchers and professionals in drug development, a thorough understanding of the role of this compound is paramount for the rational design and synthesis of next-generation nanomedicines with enhanced efficacy and safety profiles. The detailed protocols and data presented in this guide provide a solid foundation for advancing research and development in this exciting and impactful field.

References

- 1. Ferric Ammonium Citrate|High-Purity Reagent [benchchem.com]

- 2. The Role of Citric Acid in Gold Nanoparticle Synthesis [nanopartz.com]

- 3. media.neliti.com [media.neliti.com]

- 4. researchgate.net [researchgate.net]

- 5. A Facile Hydrothermal Synthesis of Iron Oxide Nanoparticles with Tunable Magnetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Properties of magnetic nanoparticles prepared by co-precipitation [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Effect of temperature on the size of biosynthesized silver nanoparticle: Deep insight into microscopic kinetics analysis - Arabian Journal of Chemistry [arabjchem.org]

- 12. Microwave Assisted Synthesis of Ferrite Nanoparticles: Effect of Reaction Temperature on Particle Size and Magnetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Influence of the pH Synthesis of Fe3O4 Magnetic Nanoparticles on Their Applicability for Magnetic Hyperthermia: An In Vitro Analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Brown and Green Ammonium Ferric Citrate for Researchers, Scientists, and Drug Development Professionals

Introduction: Ammonium (B1175870) ferric citrate (B86180), a complex salt of iron, ammonia, and citric acid, is a widely utilized compound in various fields, including pharmaceuticals as an iron supplement, in food and beverage as a nutrient and acidity regulator, and in imaging as a contrast agent.[1][2][3][4] It is available in two primary forms: brown and green. The distinct physical and chemical properties of these two forms, largely dictated by their composition, influence their application and solubility. This technical guide provides an in-depth analysis of the solubility of brown and green ammonium ferric citrate in different solvents, offering valuable data and methodologies for researchers, scientists, and professionals in drug development.

Compositional Differences: Brown vs. Green this compound

The fundamental differences between the brown and green forms of this compound lie in their iron, ammonia, and citric acid content. These compositional variations directly impact their reactivity and solubility characteristics. The brown form generally possesses a higher iron content, while the green form is characterized by a higher percentage of citric acid.[5]

Below is a diagram illustrating the key compositional distinctions:

Caption: Compositional differences between brown and green this compound.

Solubility Data

The solubility of a compound is a critical parameter in drug development and formulation, influencing its bioavailability and efficacy. Both brown and green this compound are known to be highly soluble in water and practically insoluble in ethanol.[5][6][7][8][9] The following table summarizes the available quantitative solubility data for both forms in various solvents.

| Compound | Solvent | Temperature (°C) | Solubility |

| Brown this compound | Water | 20 | 1200 g/L[10] |

| Ethanol | Ambient | Practically Insoluble[5] | |

| Methanol | Ambient | No Data Available | |

| Green this compound | Water | 20 | 250 g/L (25 g/100 ml)[11][12] |

| Ethanol | Ambient | Practically Insoluble[8][11] | |

| Methanol | Ambient | No Data Available |

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of brown and green this compound in a given solvent. This protocol is adapted from general principles of solubility determination for chemical compounds.

Objective: To determine the equilibrium solubility of this compound (brown and green forms) in a specified solvent at a controlled temperature.

Materials:

-

This compound (brown or green)

-

Solvent of interest (e.g., deionized water, ethanol, methanol)

-

Analytical balance

-

Constant temperature water bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Appropriate analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the this compound solid to a series of vials.

-

Add a known volume of the solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature water bath or incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Stir the solutions using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with the solvent in a volumetric flask to a concentration suitable for the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of the this compound in the same solvent.

-

Analyze the standard solutions and the diluted sample using a calibrated analytical instrument. For colored compounds like this compound, UV-Vis spectrophotometry is a suitable method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

The calculated concentration represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

-

The experimental workflow can be visualized as follows:

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

Mechanism of Iron Absorption from this compound

In the context of drug development, particularly for iron deficiency anemia, understanding the mechanism of iron absorption is crucial. When administered orally, the iron in this compound must be absorbed from the gastrointestinal tract to be systemically available. The process primarily involves the reduction of ferric iron (Fe³⁺) to the more soluble and absorbable ferrous iron (Fe²⁺) in the acidic environment of the stomach.[1]

The following diagram illustrates the simplified pathway of iron absorption:

References

- 1. What is Ferric ammonium citrate used for? [synapse.patsnap.com]

- 2. What is the mechanism of Ferric ammonium citrate? [synapse.patsnap.com]

- 3. wbcil.com [wbcil.com]

- 4. laballey.com [laballey.com]

- 5. Ferric Ammonium Citrate | C6H11FeNO7+3 | CID 118984355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ferric Ammonium Citrate Green Brown FCC USP [chem-lygzhhg.com]

- 7. chembk.com [chembk.com]

- 8. 3.imimg.com [3.imimg.com]

- 9. This compound, Brown [himedialabs.com]

- 10. This compound (brown) 1185-57-5 India [ottokemi.com]

- 11. bostick-sullivan.com [bostick-sullivan.com]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

Molar Absorptivity of Ammonium Ferric Citrate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals